

Application Notes and Protocols for RC-3095 TFA in Murine Models

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Compound of Interest

Compound Name: RC-3095 TFA

Cat. No.: B10782053

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These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of **RC-3095 TFA**, a selective gastrin-releasing peptide receptor (GRPR) antagonist, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). GRP and its receptor are implicated in various physiological and pathological processes, including gastrointestinal functions, central nervous system regulation, and the proliferation of certain cancer cells. As a GRPR antagonist, **RC-3095 TFA** has demonstrated anti-inflammatory and anti-tumor effects in various preclinical models, making it a compound of interest for therapeutic development.

Mechanism of Action

RC-3095 TFA exerts its biological effects by competitively binding to GRPR, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, gastrin-releasing peptide (GRP). GRPR is a G protein-coupled receptor (GPCR) that, upon activation by GRP, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, inflammation, and survival. By antagonizing GRPR, **RC-3095 TFA** inhibits these signaling pathways.

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